molecular formula C18H17ClN2O B14324192 1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride CAS No. 111929-75-0

1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride

Cat. No.: B14324192
CAS No.: 111929-75-0
M. Wt: 312.8 g/mol
InChI Key: SVACEEZXGWARBN-UHFFFAOYSA-N
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Description

1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride is a chemical compound that belongs to the class of quinolinium salts This compound is characterized by the presence of a quinoline ring system, a hydroxyimino group, and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the hydroxyimino and 2-methylphenyl groups. One common method includes the condensation of 2-methylbenzaldehyde with hydroxylamine to form the hydroxyimino intermediate, followed by its reaction with quinoline under acidic conditions to yield the desired quinolinium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The quinoline ring system can intercalate with DNA, potentially disrupting cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar ring system but lacking the hydroxyimino and 2-methylphenyl groups.

    2-Methylquinoline: Similar to quinoline but with a methyl group at the 2-position.

    Hydroxyiminoquinoline: Contains a hydroxyimino group but lacks the 2-methylphenyl group.

Uniqueness

1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride is unique due to the combination of the hydroxyimino group, 2-methylphenyl group, and quinoline ring system. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

CAS No.

111929-75-0

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

N-[1-(2-methylphenyl)-2-quinolin-1-ium-1-ylethylidene]hydroxylamine;chloride

InChI

InChI=1S/C18H16N2O.ClH/c1-14-7-2-4-10-16(14)17(19-21)13-20-12-6-9-15-8-3-5-11-18(15)20;/h2-12H,13H2,1H3;1H

InChI Key

SVACEEZXGWARBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=NO)C[N+]2=CC=CC3=CC=CC=C32.[Cl-]

Origin of Product

United States

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